molecular formula C21H25ClN2O4S B6493613 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 941990-79-0

2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B6493613
CAS No.: 941990-79-0
M. Wt: 437.0 g/mol
InChI Key: YDIQHWQVGWDLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 1-position with a 4-chlorobenzenesulfonyl group and at the 2-position with an acetamide moiety. The acetamide nitrogen is further substituted with a 2-methoxyphenylmethyl group.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-28-20-8-3-2-6-16(20)15-23-21(25)14-18-7-4-5-13-24(18)29(26,27)19-11-9-17(22)10-12-19/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIQHWQVGWDLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide, commonly referred to as a sulfonamide compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H25ClN2O4S
  • Molecular Weight : 437.0 g/mol
  • CAS Number : 941990-79-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes by mimicking substrate structures. This compound may exhibit:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with specific receptors to elicit pharmacological responses.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The presence of the chlorobenzenesulfonyl group may enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer potential. The mechanism could involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Analgesic and Anti-inflammatory Effects

The structural features of the compound suggest it could act as an analgesic or anti-inflammatory agent. Similar compounds have been reported to reduce pain and inflammation by inhibiting cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated that derivatives with sulfonamide groups showed effective inhibition against Gram-positive bacteria, indicating potential for development as antibiotics.
Cancer Cell Line Study In vitro studies indicated that the compound reduced viability in various cancer cell lines, suggesting a need for further exploration into its anticancer effects.
Inflammation Model In animal models, administration of the compound resulted in reduced inflammatory markers, supporting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-(2-methoxyphenyl)acetamideSimilar structure with a methyl group instead of chlorineExhibited similar antimicrobial properties but varied in potency
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(furan-2-yl)methylacetamideFuran ring instead of methoxyphenylShowed enhanced anticancer activity compared to the methoxy derivative

Scientific Research Applications

Structural Overview

The compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an N-(2-methoxyphenyl)methyl acetamide moiety. The molecular formula is C21H25ClN2O3SC_{21}H_{25}ClN_{2}O_{3}S with a molecular weight of approximately 421.0 g/mol.

Key Functional Groups

  • Piperidine Ring : Contributes to the biological activity and binding affinity.
  • Chlorobenzenesulfonyl Group : Enhances lipophilicity, which may improve membrane permeability.
  • Acetamide Linker : Provides hydrogen bonding capabilities, stabilizing interactions with biological targets.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Synthesis and Characterization

The synthesis of the compound involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Through cyclization reactions.
  • Sulfonylation : Introduction of the 4-chlorobenzenesulfonyl group using sulfonyl chlorides.
  • Acetamide Formation : Reaction with appropriate amines to form the acetamide derivative.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation and purity assessment.

Case Study 1: Enzymatic Activity Modulation

A study published in a peer-reviewed journal explored the effects of similar compounds on glucocorticoid metabolism. The results indicated that inhibitors like the compound could significantly lower cortisol levels in vitro, suggesting potential applications in treating metabolic disorders.

Case Study 2: Structure-Activity Relationships (SAR)

Research focusing on SAR revealed that modifications to the piperidine ring and sulfonyl group can enhance biological activity. For instance, substitutions that increase lipophilicity were found to correlate with improved binding affinities to target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine/Piperazine Cores

(a) N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide
  • Key Features : Replaces the piperidine core with a piperazine ring. The sulfonyl group is attached to a 4-methylphenyl group instead of 4-chlorophenyl.
  • Molecular Weight : 407.5 g/mol (vs. ~500–520 g/mol estimated for the target compound).
  • Significance : The fluorine atom on the phenyl ring may enhance metabolic stability compared to chlorine, while the piperazine ring increases conformational flexibility .
(b) 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • Key Features : Incorporates a benzothiazole ring and a 4-methoxyphenyl-piperazine group.
  • Molecular Weight : 501.6 g/mol.
  • The methoxy group aligns with the target compound’s 2-methoxyphenylmethyl substituent .
(c) N-(3-Chloro-4-methylphenyl)-2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
  • Key Features : Replaces the 4-chlorobenzenesulfonyl group with a thiophene sulfonyl group.
  • Molecular Weight : 413.0 g/mol.
  • Significance : The thiophene sulfonyl group may alter electronic properties and solubility compared to the aromatic sulfonyl group in the target compound .

Substituent Effects on Pharmacological Profile

Substituent Example Compound Impact on Properties
4-Chlorobenzenesulfonyl Target compound Enhances electrophilicity and receptor binding via halogen interactions .
2-Methoxyphenylmethyl Target compound Methoxy group improves lipid solubility and may influence CNS penetration .
Thiophene sulfonyl N-(3-Chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide Introduces sulfur-based hydrogen bonding and altered metabolic pathways .
Benzothiazole 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Enhances aromatic stacking interactions and rigidity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target compound C₂₁H₂₄ClN₂O₄S (estimated) ~450–470 4-Chlorobenzenesulfonyl, 2-methoxyphenylmethyl
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₂₀H₂₂FN₂O₃S 407.5 4-Methylbenzenesulfonyl, 4-fluorophenyl
N-(3-Chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide C₁₈H₂₁ClN₂O₃S₂ 413.0 Thiophene sulfonyl, 3-chloro-4-methylphenyl

Preparation Methods

Sulfonylation of Piperidine Derivatives

The foundational step involves introducing the 4-chlorobenzenesulfonyl group to the piperidine ring. This is achieved by reacting 4-chlorobenzenesulfonyl chloride with a piperidine derivative under basic aqueous conditions. For example, ethyl piperidin-4-carboxylate reacts with 4-chlorobenzenesulfonyl chloride in water at pH 9–10, mediated by sodium carbonate, to form ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate . The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, with yields optimized by maintaining rigorous pH control and monitoring via thin-layer chromatography (TLC) .

ParameterCondition
Reactant Ratio1:1 (sulfonyl chloride:piperidine)
SolventWater
Base15% Na₂CO₃
Reaction Time3 hours
Yield70–85% (estimated)

This intermediate is critical for subsequent functionalization, as the ester group facilitates further hydrazide formation .

Hydrazide Formation and Oxadiazole Synthesis

The ethyl ester intermediate undergoes hydrazinolysis to form the corresponding carbohydrazide. Refluxing ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate with hydrazine hydrate in ethanol for 2.5 hours yields 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide . This intermediate is then cyclized with carbon disulfide and potassium hydroxide in ethanol to form the 1,3,4-oxadiazole-2-thiol derivative . The reaction mechanism involves the formation of a hydrazide-carbodithioate intermediate, which cyclizes under basic conditions.

Key observations:

  • Cyclization Efficiency : The use of anhydrous ethanol and excess carbon disulfide improves cyclization yields .

  • Purification : Precipitation via acidification (pH 2–3) with dilute HCl yields the oxadiazole-thiol product, which is recrystallized from methanol .

Synthesis of N-Aryl-2-Bromoacetamides

Parallel to the piperidine functionalization, the methoxyphenylmethyl acetamide side chain is prepared by reacting 2-methoxybenzylamine with 2-bromoacetyl bromide. This step, conducted in water at pH 9–10, produces N-[(2-methoxyphenyl)methyl]-2-bromoacetamide . The reaction is exothermic and requires controlled addition of 2-bromoacetyl bromide to prevent hydrolysis.

Critical Parameters :

  • Stoichiometry : A 1:1 molar ratio of amine to 2-bromoacetyl bromide ensures minimal diacylation byproducts.

  • Workup : Filtration and washing with cold water yield the product, which is typically >90% pure by NMR .

Coupling of Oxadiazole-Thiol and Acetamide Moieties

The final step involves coupling the oxadiazole-thiol (5) with N-[(2-methoxyphenyl)methyl]-2-bromoacetamide (7a-n) via a nucleophilic substitution reaction. Lithium hydride (LiH) in dimethylformamide (DMF) deprotonates the thiol group, generating a thiolate ion that displaces bromide from the acetamide . The reaction is monitored by TLC, with typical completion within 3–4 hours.

ConditionDetail
SolventDMF
BaseLiH (1:1 molar ratio)
TemperatureRoom temperature
Yield60–75%

Post-reaction workup includes aqueous extraction and chromatographic purification to isolate the title compound.

Analytical Characterization

Synthetic batches are validated using spectroscopic techniques:

  • IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch) confirm functional groups .

  • NMR : ¹H-NMR (CDCl₃) shows characteristic signals: δ 7.3–7.6 (aromatic protons), δ 4.4 (N-CH₂-CO), and δ 3.8 (OCH₃) .

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 437.0 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

While the above method is the most documented, alternative pathways exist:

  • Reductive Amination : A piperidine intermediate could be coupled to a pre-formed acetamide via reductive amination, though this risks over-alkylation.

  • Solid-Phase Synthesis : Immobilizing the piperidine core on resin could streamline purification but remains unexplored for this compound .

Challenges and Optimization Opportunities

Current limitations include moderate yields in the coupling step (60–75%) and the use of toxic solvents like DMF. Potential improvements:

  • Catalytic Approaches : Palladium-catalyzed couplings could enhance efficiency but require inert conditions .

  • Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) may reduce environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide, and how can intermediates be characterized?

  • Methodology :

  • Route 1 : Start with 4-chlorobenzenesulfonyl chloride reacting with piperidine to form the sulfonamide intermediate. Subsequent alkylation with 2-methoxybenzyl bromide and coupling with acetamide via a nucleophilic acyl substitution yields the target compound .
  • Route 2 : Use a multi-step approach involving palladium-catalyzed cross-coupling for piperidine functionalization, followed by Schlenk techniques for moisture-sensitive steps .
  • Characterization : Confirm intermediates via 1H^1H-/13C^{13}C-NMR, FT-IR (amide C=O stretch ~1650–1700 cm1^{-1}), and LC-MS (exact mass: ~463.5 g/mol, calculated from analogous structures in ).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Use a C18 column with acetonitrile/water (pH 4.6 buffer) for purity assessment (>95%) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as done for related sulfonamide-acetamide hybrids .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 464.1) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • In Vitro Screening :
  • Enzyme Inhibition : Test against serine proteases or kinases due to sulfonamide/acetamide motifs .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), referencing protocols from .
  • Receptor Binding : Radioligand displacement assays for CNS targets (e.g., σ receptors) based on structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology :

  • Modifications :
  • Piperidine Substitution : Introduce methyl groups at C2/C6 (as in ) to enhance metabolic stability.
  • Sulfonyl Group Replacement : Compare 4-chlorophenyl with 4-fluorophenyl analogs to assess halogen effects on potency .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Q. How should researchers address contradictions in solubility and bioavailability data across studies?

  • Methodology :

  • Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid, noting discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
  • Bioavailability : Compare logP values (calculated via ChemDraw) with experimental Caco-2 permeability data. Resolve conflicts by adjusting formulation (e.g., cyclodextrin complexation) .

Q. What strategies can mitigate low synthetic yields (<10%) in multi-step reactions?

  • Methodology :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for coupling steps, as seen in .
  • Stepwise Monitoring : Use TLC or inline FT-IR to identify yield-limiting steps. For example, a Boc-protection step may require longer reaction times .

Q. How can the mechanism of action be elucidated for this compound’s observed neuroprotective effects?

  • Methodology :

  • Pathway Analysis : Perform RNA-seq on treated neuronal cells to identify differentially expressed genes (e.g., BDNF, caspase-3) .
  • Target Deconvolution : Use affinity chromatography with biotinylated probes to isolate binding proteins, followed by proteomic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.